molecular formula C16H14N2OS2 B6510113 N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide CAS No. 896343-44-5

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide

Cat. No. B6510113
CAS RN: 896343-44-5
M. Wt: 314.4 g/mol
InChI Key: MJYUKMOBAMMMGA-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide (MBT) is an organic compound that has been used extensively in scientific research due to its unique properties. MBT is an important part of the larger family of benzothiazoles, which have a wide range of uses in both pharmaceuticals and materials science. MBT has been studied as a potential therapeutic agent, as a reagent in organic synthesis, and as a potential material for use in nanotechnological applications. In

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has a wide range of applications in scientific research. It has been studied as a potential therapeutic agent, as a reagent in organic synthesis, and as a potential material for use in nanotechnological applications. In terms of therapeutic applications, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has been studied for its potential to treat cancer, diabetes, and neurodegenerative diseases. In terms of organic synthesis, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has been used to synthesize a variety of compounds, including heterocyclic compounds, peptides, and polymers. In terms of nanotechnology, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has been studied as a potential material for use in the fabrication of nanostructures and nanodevices.

Mechanism of Action

The exact mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide is not yet fully understood. However, it is believed to exert its effects through multiple pathways. For example, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has been shown to interact with several cell surface receptors, including toll-like receptors, which are involved in inflammation and immune responses. Additionally, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide are still being studied. However, it has been shown to exert a variety of effects, including anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has been shown to modulate the activity of several enzymes, including cyclooxygenase-2, and to inhibit the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and non-toxic. Additionally, it is stable and can be stored for extended periods of time. However, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide also has several limitations. For example, it is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it has a limited shelf life and can degrade over time.

Future Directions

There are several potential future directions for the use of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide. For example, it could be used as a potential therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. Additionally, it could be used to synthesize a variety of compounds, including heterocyclic compounds, peptides, and polymers. Finally, it could be used as a potential material for use in the fabrication of nanostructures and nanodevices.

Synthesis Methods

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide is synthesized via a multi-step process that begins with the reaction of 2-methyl-1,3-benzothiazole with thionyl chloride, resulting in an intermediate compound. This intermediate is then reacted with methylsulfanylbenzamide to form N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide. This process can be represented by the following reaction:
2-Methyl-1,3-benzothiazole + Thionyl chloride → Intermediate + HCl
Intermediate + Methylsulfanylbenzamide → N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-17-13-8-7-11(9-15(13)21-10)18-16(19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYUKMOBAMMMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-6-yl)-2-(methylthio)benzamide

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